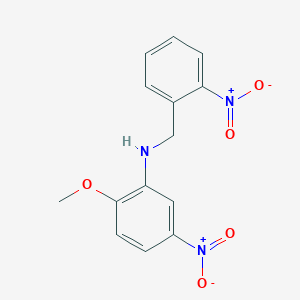![molecular formula C12H23NO2 B4730469 3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide](/img/structure/B4730469.png)
3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide
Overview
Description
3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide is an organic compound with the molecular formula C12H23NO2 It is characterized by the presence of a butanamide backbone with a tetrahydrofuran ring attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with 1-(tetrahydro-2-furanyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tetrahydrofuran ring can enhance the compound’s ability to bind to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethylbutanamide: Lacks the tetrahydrofuran ring, making it less complex.
N-[1-(tetrahydro-2-furanyl)ethyl]butanamide: Similar structure but without the 3,3-dimethyl substitution.
3,3-dimethyl-N-ethylbutanamide: Similar but lacks the tetrahydrofuran ring.
Uniqueness
3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide is unique due to the presence of both the 3,3-dimethyl substitution and the tetrahydrofuran ring. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,3-dimethyl-N-[1-(oxolan-2-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9(10-6-5-7-15-10)13-11(14)8-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKYZQJNQTUESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(3-bromophenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4730389.png)
![3-chloro-N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4730393.png)

![methyl 2-[({[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4730406.png)
![2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B4730414.png)
![8,9-dimethyl-2-(phenoxymethyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4730446.png)
![N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-(ETHYLSULFANYL)BENZAMIDE](/img/structure/B4730450.png)

![1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4730456.png)
![2-{2-[4-(ANILINOSULFONYL)ANILINO]-2-OXOETHOXY}ACETIC ACID](/img/structure/B4730461.png)
![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4730476.png)
![[4-[6-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate](/img/structure/B4730481.png)
![4-(2,6-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE](/img/structure/B4730488.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4730496.png)
